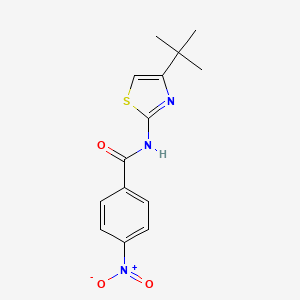

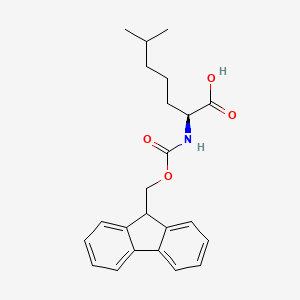

N-(4-叔丁基-1,3-噻唑-2-基)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide" is not directly described in the provided papers. However, similar compounds with tert-butyl groups and nitrobenzamide structures have been studied for their physicochemical properties and antitumor activities. For instance, a related compound with a thiadiazole ring, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, has been investigated for its vapor pressure, solubility, and distribution coefficients . Another compound, (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, has been synthesized and its crystal structure and antitumor activity have been reported . These studies provide insights into the behavior of similar compounds which could be extrapolated to "N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide".

Synthesis Analysis

The synthesis of related compounds involves the reaction of tert-butyl containing amines with various aldehydes or acid chlorides. For example, the synthesis of a carbacylamidophosphate compound was achieved by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine . Another synthesis involved the reduction of a benzylidene-thiazol-2-amine derivative with NaBH4 . These methods suggest that the synthesis of "N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide" could potentially involve similar reagents and steps, such as the use of tert-butyl amine and a suitable nitrobenzoyl chloride.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide" has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of a tert-butyl-containing thiazol-2-amine derivative was reported to belong to the triclinic system with specific cell parameters . Another related compound crystallizes in the monoclinic system, and its structure was analyzed to reveal intermolecular hydrogen bonds and a three-dimensional network stabilized by water molecules . These findings suggest that "N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide" may also form specific crystal systems with potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-containing benzamides has been explored in the context of directed metalation reactions. For example, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes directed metalation and subsequent reaction with methyl iodide to yield a methylated product . This indicates that the tert-butyl group can influence the reactivity of the benzamide moiety, potentially allowing for selective transformations at specific positions on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide" have been characterized. The solubility in various solvents, distribution coefficients, and thermodynamic functions of sublimation and transfer have been investigated for a thiadiazole nitrobenzamide derivative . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmaceutical agent. The antitumor activities of similar compounds have also been evaluated, showing promising results against certain cancer cell lines . These studies provide a foundation for predicting the properties and biological activities of "N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide".

科学研究应用

晶体结构和光谱性质

具有与 N-(4-叔丁基-1,3-噻唑-2-基)-4-硝基苯甲酰胺 结构相似的化合物的研究通常侧重于它们的合成、晶体结构和光谱性质。例如,N-(3-硝基苯甲酰基)-N',N''-双(叔丁基)磷酰三酰胺的合成和表征通过单晶 X 射线衍射、振动光谱和理论计算揭示了其结构和构象性质的见解 (Gholivand 等,2009)。

卡宾的稳定性和反应性

另一个感兴趣的领域是卡宾的稳定性和反应性,研究表明涉及叔丁基-噻唑-2-亚甲基及其衍生物的稳定的卡宾结构。这项研究有助于了解这些化合物的稳定机制及其在有机合成中的潜在应用 (Hill 等,1997)。

聚集诱导发射 (AIE)

聚集诱导发射 (AIE) 现象是另一个重要的应用领域,其中像 N-(3-(苯并[d]恶唑-2-基)苯基)-4-叔丁基苯甲酰胺这样的化合物在凝聚态中表现出增强的发射。这些发现有助于开发具有潜在光学和电子应用的新材料 (Li 等,2015)。

有机化学中的合成和应用

对新型化合物的合成及其在有机化学中的应用的研究非常广泛。例如,在无酸条件下由叔丁基亚硝酸酯和 2-氨基苯甲酰胺温和高效地合成 1,2,3-苯并三嗪-4-(3H)-酮,证明了对新反应和潜在药物应用的持续探索 (Yan 等,2016)。

抗菌活性

还合成了含有 1,3-噻唑片段的化合物,并评估了其对金黄色葡萄球菌和大肠杆菌的抗菌活性。此类研究有助于发现新的抗菌剂,并加深我们对这些化合物的构效关系的理解 (Rafiee Pour 等,2019)。

属性

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-14(2,3)11-8-21-13(15-11)16-12(18)9-4-6-10(7-5-9)17(19)20/h4-8H,1-3H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFZLEVMTOWJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B2531320.png)

![3-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2531327.png)

![8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2531329.png)

![1-(2-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2531331.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)

![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)